molecular formula C10H14IN5O5 B8388795 1-[1-(Hydroxymethyl)-2-hydroxyethoxymethyl]-5-(1-azido-2-iodoethyl)uracil

1-[1-(Hydroxymethyl)-2-hydroxyethoxymethyl]-5-(1-azido-2-iodoethyl)uracil

Cat. No. B8388795
M. Wt: 411.15 g/mol
InChI Key: DOOKZEDIWWHIBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[1-(Hydroxymethyl)-2-hydroxyethoxymethyl]-5-(1-azido-2-iodoethyl)uracil is a useful research compound. Its molecular formula is C10H14IN5O5 and its molecular weight is 411.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-[1-(Hydroxymethyl)-2-hydroxyethoxymethyl]-5-(1-azido-2-iodoethyl)uracil suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[1-(Hydroxymethyl)-2-hydroxyethoxymethyl]-5-(1-azido-2-iodoethyl)uracil including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-[1-(Hydroxymethyl)-2-hydroxyethoxymethyl]-5-(1-azido-2-iodoethyl)uracil

Molecular Formula

C10H14IN5O5

Molecular Weight

411.15 g/mol

IUPAC Name

5-(1-azido-2-iodoethyl)-1-(1,3-dihydroxypropan-2-yloxymethyl)pyrimidine-2,4-dione

InChI

InChI=1S/C10H14IN5O5/c11-1-8(14-15-12)7-2-16(10(20)13-9(7)19)5-21-6(3-17)4-18/h2,6,8,17-18H,1,3-5H2,(H,13,19,20)

InChI Key

DOOKZEDIWWHIBW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=O)NC(=O)N1COC(CO)CO)C(CI)N=[N+]=[N-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

Reaction of iodine monochloride (72.0 mg, 0.44 mmol) with 9a (95 mg, 0.39 mmol), using the procedure described for the preparation of 2c, and purification of the product by silica gel column chromatography using chloroform-methanol (90:10, v/v) as eluent afforded 10c as a syrup (48 mg, 29.6%).
Quantity
72 mg
Type
reactant
Reaction Step One
Name
9a
Quantity
95 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Yield
29.6%

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